molecular formula C9H8BrNO3 B13104477 Methyl 2-bromo-5-carbamoylbenzoate

Methyl 2-bromo-5-carbamoylbenzoate

Cat. No.: B13104477
M. Wt: 258.07 g/mol
InChI Key: XBMPHKIFWCFFTR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-carbamoylbenzoate is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a bromine atom at the 2-position, a carbamoyl group at the 5-position, and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of methyl 2-aminobenzoate to form methyl 2-bromo-5-aminobenzoate, which is then converted to the carbamoyl derivative through a reaction with phosgene or a similar reagent .

Industrial Production Methods

Industrial production methods for Methyl 2-bromo-5-carbamoylbenzoate may involve large-scale bromination and carbamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-carbamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbamoyl group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major product is 2-bromo-5-carbamoylbenzoic acid.

    Reduction: The major product is 2-bromo-5-aminobenzoate.

Scientific Research Applications

Methyl 2-bromo-5-carbamoylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-carbamoylbenzoate in biological systems involves its interaction with specific molecular targets. The bromine atom and carbamoyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Lacks the carbamoyl group, making it less versatile in certain reactions.

    Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of a carbamoyl group, leading to different reactivity and applications.

Uniqueness

Methyl 2-bromo-5-carbamoylbenzoate is unique due to the presence of both the bromine and carbamoyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 2-bromo-5-carbamoylbenzoate

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H2,11,12)

InChI Key

XBMPHKIFWCFFTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N)Br

Origin of Product

United States

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